2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine
CAS No.: 1779121-43-5
Cat. No.: VC2743730
Molecular Formula: C9H9BrF2N2
Molecular Weight: 263.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1779121-43-5 |
---|---|
Molecular Formula | C9H9BrF2N2 |
Molecular Weight | 263.08 g/mol |
IUPAC Name | 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine |
Standard InChI | InChI=1S/C9H9BrF2N2/c10-8-5-7(1-3-13-8)14-4-2-9(11,12)6-14/h1,3,5H,2,4,6H2 |
Standard InChI Key | RSIMVUGXMAZAPD-UHFFFAOYSA-N |
SMILES | C1CN(CC1(F)F)C2=CC(=NC=C2)Br |
Canonical SMILES | C1CN(CC1(F)F)C2=CC(=NC=C2)Br |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring with two key substituents: a bromine atom at position 2 and a 3,3-difluoropyrrolidin-1-yl group at position 4. The compound belongs to the class of organic halides due to the presence of the bromine atom and contains a nitrogen-containing heterocyclic ring system.
Based on the structural patterns of similar compounds, we can infer the following properties for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine:
Property | Value |
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Molecular Formula | C₉H₉BrF₂N₂ |
Molecular Weight | ~263.08 g/mol |
Structure | Pyridine ring with bromine at position 2 and 3,3-difluoropyrrolidin-1-yl at position 4 |
Comparison with Structurally Similar Compounds
The positioning of substituents on the pyridine ring significantly influences the compound's physical and chemical properties. The isomeric compound 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been better documented in research literature. This isomer has the following properties:
Property | 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine (Predicted) |
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CAS Number | 1774897-00-5 | Not established in provided literature |
Molecular Formula | C₉H₉BrF₂N₂ | C₉H₉BrF₂N₂ |
Molecular Weight | 263.08 g/mol | 263.08 g/mol |
IUPAC Name | 4-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine |
Another structurally related compound is 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, which has the same molecular weight and formula but with different substituent positions .
Synthetic Approaches
Microwave-Assisted Synthesis Considerations
Recent advances in heterocyclic chemistry have shown that microwave-mediated reactions can offer significant advantages for synthesizing complex pyridine derivatives. These include shorter reaction times, higher yields, and more environmentally friendly conditions . Such methodologies could potentially be adapted for the synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, particularly given the successful application of microwave techniques to related heterocyclic systems.
Synthetic Approach | Potential Benefits | Considerations |
---|---|---|
Nucleophilic Substitution | Established methodology for similar compounds | Regioselectivity control required |
Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields | Optimization of conditions necessary |
Catalyst-Free Methods | Environmentally friendly, reduced purification steps | May require higher temperatures |
Applications in Medicinal Chemistry
Structure-Activity Relationships
The positioning of substituents on the pyridine ring significantly influences a compound's interaction with biological targets. In the case of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, the bromine at position 2 may affect the electronic distribution within the molecule differently compared to its isomers with bromine at positions 3 or 4 .
This distinct electronic configuration could result in:
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Different binding affinities to protein targets
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Altered metabolic stability profiles
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Unique pharmacokinetic properties
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Novel reactivity patterns for further derivatization
Biological Activity and Mechanism of Action
Predicted Biological Interactions
Based on the structural features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine and information about related compounds, potential biological activities may include:
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Interaction with specific enzyme systems, potentially modulating their activity
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Binding to neuroreceptors due to the nitrogen-containing heterocyclic structure
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Possible role as an intermediate in the synthesis of more complex bioactive molecules
The difluoropyrrolidinyl group is particularly interesting from a medicinal chemistry perspective. Fluorinated compounds often display enhanced lipophilicity, which can improve cellular membrane penetration, while also exhibiting increased metabolic stability due to the strength of the carbon-fluorine bond.
Comparison with Related Bioactive Compounds
Structurally similar compounds to 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine have shown promising biological activities:
Physical and Spectroscopic Properties
Spectroscopic Characteristics
Predicted spectroscopic features of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine would include:
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Distinctive 19F NMR signals for the difluoro group
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Characteristic pattern in 1H NMR for the pyrrolidine ring protons
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Unique 13C NMR signals reflecting the carbon atoms in different electronic environments
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IR absorption bands characteristic of C-F bonds and the pyridine ring
Research Applications and Future Directions
Comparison with Emerging Synthetic Methodologies
Recent advances in heterocyclic chemistry have demonstrated the utility of microwave-mediated, catalyst-free methods for synthesizing complex nitrogen-containing heterocycles . These approaches could potentially be adapted for the synthesis and derivatization of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)pyridine, offering more environmentally friendly and efficient synthetic routes.
The eco-friendly nature of such methodologies aligns with current trends in pharmaceutical research, where there is increasing emphasis on green chemistry principles and sustainable manufacturing processes.
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